2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide 2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 954023-26-8
VCID: VC11922020
InChI: InChI=1S/C23H26N2OS/c26-23(15-20-7-3-6-19-5-1-2-9-22(19)20)24-16-18-10-12-25(13-11-18)17-21-8-4-14-27-21/h1-9,14,18H,10-13,15-17H2,(H,24,26)
SMILES: C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC=CS4
Molecular Formula: C23H26N2OS
Molecular Weight: 378.5 g/mol

2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide

CAS No.: 954023-26-8

Cat. No.: VC11922020

Molecular Formula: C23H26N2OS

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide - 954023-26-8

Specification

CAS No. 954023-26-8
Molecular Formula C23H26N2OS
Molecular Weight 378.5 g/mol
IUPAC Name 2-naphthalen-1-yl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Standard InChI InChI=1S/C23H26N2OS/c26-23(15-20-7-3-6-19-5-1-2-9-22(19)20)24-16-18-10-12-25(13-11-18)17-21-8-4-14-27-21/h1-9,14,18H,10-13,15-17H2,(H,24,26)
Standard InChI Key DWWRNCJCYZAYRO-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC=CS4
Canonical SMILES C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC=CS4

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-naphthalen-1-yl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide, reflecting its three primary structural components:

  • A naphthalene moiety (C₁₀H₈), contributing aromatic stability and hydrophobic interactions.

  • A thiophene ring (C₄H₃S), offering electron-rich regions for potential π-π stacking or enzyme interactions.

  • A piperidine derivative (C₅H₁₀N), commonly associated with bioactivity in central nervous system (CNS) therapeutics .

The molecular formula is C₂₃H₂₆N₂OS, with a molecular weight of 378.5 g/mol. The presence of both amide and tertiary amine functional groups enhances its capacity for hydrogen bonding and receptor binding.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₆N₂OS
Molecular Weight378.5 g/mol
XLogP3-AA4.2 (Predicted)
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors3 (Amide O, Thiophene S)

Synthetic Pathways and Optimization

Challenges in Purification

The compound’s hydrophobicity (predicted XLogP3-AA = 4.2) necessitates advanced purification techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve >95% purity.

Hypothesized Biological Activities

Neuropharmacological Applications

Piperidine derivatives frequently act as acetylcholinesterase inhibitors (AChEIs), a feature exploited in Alzheimer’s disease therapeutics . Molecular docking studies suggest that the compound’s tertiary amine may interact with the catalytic anionic site of AChE, though in vitro validation is required.

Lysosomal Enzyme Interactions

Compounds with amphipathic structures, such as this molecule, have been implicated in lysosomal phospholipase A2 (LPLA2) inhibition, a mechanism linked to drug-induced phospholipidosis . While direct evidence is lacking, the thiophene and naphthalene groups may facilitate binding to LPLA2’s hydrophobic pocket, disrupting lipid metabolism.

Table 2: Comparative Bioactivity of Structural Analogues

Compound ClassTarget Enzyme/ReceptorIC₅₀/EC₅₀
Thiophene-carboxamidesBacterial Topoisomerase IV120 nM
Naphthalene-piperidinesAcetylcholinesterase850 nM
ArylpiperidinesLPLA21.2 µM

Future Research Directions

  • In Vitro Enzyme Assays: Screening against AChE, LPLA2, and bacterial topoisomerases to validate hypothesized targets.

  • Structural Optimization: Introduction of fluorine atoms to the naphthalene ring to enhance metabolic stability.

  • In Vivo Efficacy Studies: Murine models of bacterial sepsis or neurodegenerative disease to evaluate therapeutic potential.

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